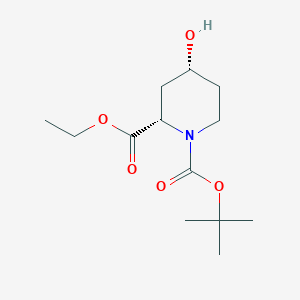
(2S,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate, commonly known as Boc-OHPIP, is an organic compound that has been used in a variety of laboratory experiments and scientific research applications. Boc-OHPIP is a chiral compound that consists of two stereoisomers, (2S,4R)- and (2R,4S)-, which have different properties and reactivities. The compound has been used in a variety of applications, such as organic synthesis, drug synthesis, and biochemistry.
科学的研究の応用
Boc-OHPIP has been used in a variety of scientific research applications, such as organic synthesis, drug synthesis, and biochemistry. In organic synthesis, Boc-OHPIP has been used as a protecting group for the synthesis of peptides, peptidomimetics, and other organic compounds. In drug synthesis, Boc-OHPIP has been used as a chiral auxiliary for the synthesis of chiral drugs. In biochemistry, Boc-OHPIP has been used in the synthesis of peptidomimetics, which are small molecules that mimic the structure and function of peptides.
作用機序
The mechanism of action of Boc-OHPIP is not fully understood. However, it is believed that the compound acts as a chiral auxiliary, which helps to control the stereochemistry of the reaction. The compound is also believed to act as a protecting group, which helps to protect the reactive groups in the reaction from unwanted side reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of Boc-OHPIP have not been extensively studied. However, it is believed that the compound has no significant effect on humans or other organisms. The compound is not known to cause any adverse side effects when used in laboratory experiments.
実験室実験の利点と制限
The main advantage of using Boc-OHPIP in laboratory experiments is that it is a chiral compound, which allows for the control of the stereochemistry of the reaction. The compound is also relatively easy to synthesize and is relatively inexpensive. The main limitation of using Boc-OHPIP in laboratory experiments is that it is not very stable and can be easily hydrolyzed in the presence of water.
将来の方向性
There are several potential future directions for the use of Boc-OHPIP in scientific research. One potential direction is to use the compound in the synthesis of peptides and peptidomimetics. The compound could also be used in the synthesis of chiral drugs. Additionally, the compound could be used in the synthesis of other organic compounds, such as carbohydrates and lipids. Finally, the compound could be studied further to better understand its biochemical and physiological effects.
合成法
Boc-OHPIP is typically synthesized through the reaction of ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate with a strong base, such as sodium bicarbonate or potassium hydroxide. The reaction is typically carried out in aqueous solution at room temperature. The reaction is typically very fast, with the final product being isolated within minutes. The reaction can also be carried out in organic solvents, such as methanol or ethanol. The reaction of Boc-OHPIP with a strong base results in the formation of the two stereoisomers, ((2S,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate)- and (2R,4S)-, which have different properties and reactivities.
特性
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S,4R)-4-hydroxypiperidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-5-18-11(16)10-8-9(15)6-7-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUGBQXPZDHWHV-ZJUUUORDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCN1C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2619141.png)
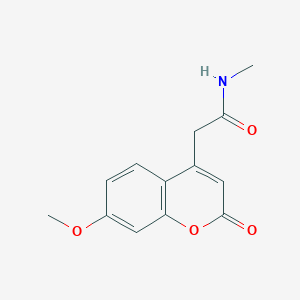

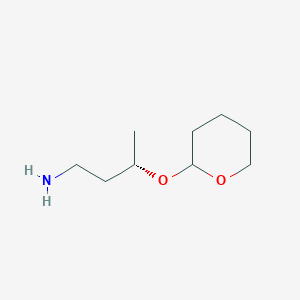
![4-butoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2619147.png)
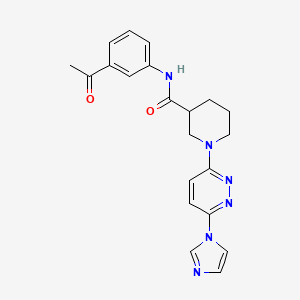
![7-Ethoxy-1'-methyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2619150.png)
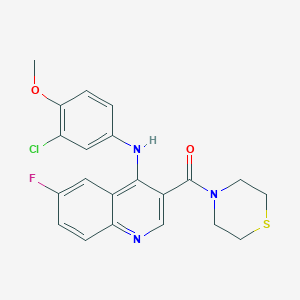
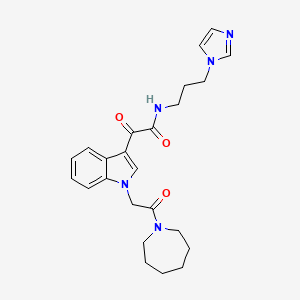
![4-[6-(Methoxymethyl)-2-(methylsulfanyl)-4-pyrimidinyl]morpholine](/img/structure/B2619154.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2619156.png)
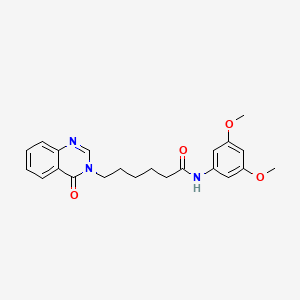
![(3S,4R)-4-(2-Chloro-4-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2619162.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2619163.png)